

Spectral Analysis of 2-Ethyl-4-methylpentan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethyl-4-methylpentan-1-ol**

Cat. No.: **B1200053**

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This guide provides an in-depth analysis of the spectral data for **2-Ethyl-4-methylpentan-1-ol**, tailored for researchers, scientists, and professionals in drug development. It encompasses a detailed presentation of its mass spectrometry, ¹³C-NMR, and ¹H-NMR data, alongside the methodologies employed for their acquisition.

Mass Spectrometry (MS)

The mass spectrum of **2-Ethyl-4-methylpentan-1-ol** provides critical information about its molecular weight and fragmentation pattern, aiding in the elucidation of its structure.

Table 1: Mass Spectrometry Data for **2-Ethyl-4-methylpentan-1-ol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
130	Not Observed	$[\text{C}_8\text{H}_{18}\text{O}]^+$ (Molecular Ion)
112	2.7	$[\text{M}-\text{H}_2\text{O}]^+$
97	3.2	$[\text{M}-\text{CH}_2\text{OH}]^+$
83	14.8	$[\text{M}-\text{C}_2\text{H}_5\text{OH}]^+$ or $[\text{C}_6\text{H}_{11}]^+$
70	11.8	$[\text{C}_5\text{H}_{10}]^+$
57	100.0	$[\text{C}_4\text{H}_9]^+$ (tert-Butyl cation)
56	30.2	$[\text{C}_4\text{H}_8]^+$
55	22.4	$[\text{C}_4\text{H}_7]^+$
43	37.0	$[\text{C}_3\text{H}_7]^+$ (Isopropyl cation)
41	26.4	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
29	12.5	$[\text{C}_2\text{H}_5]^+$ (Ethyl cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum indicates the presence of eight distinct carbon environments in **2-Ethyl-4-methylpentan-1-ol**.

Table 2: ¹³C-NMR Spectral Data for **2-Ethyl-4-methylpentan-1-ol**

Chemical Shift (δ) ppm	Carbon Atom Assignment
65.4	C1 (-CH ₂ OH)
46.5	C2 (-CH(CH ₂ CH ₃)-)
40.1	C3 (-CH ₂ -)
25.0	C4 (-CH(CH ₃) ₂)
23.2	C5, C6 (-CH(CH ₃) ₂)
21.0	C7 (-CH ₂ CH ₃)
11.5	C8 (-CH ₂ CH ₃)

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information on the different types of protons and their neighboring environments.[\[1\]](#)

Table 3: ¹H-NMR Spectral Data for **2-Ethyl-4-methylpentan-1-ol**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Proton Assignment
3.53	Doublet of doublets	2H	H1 (-CH ₂ OH)
1.68	Multiplet	1H	H4 (-CH(CH ₃) ₂)
1.85 - 1.03	Multiplet	6H	H2, H3, H7 (-CH-, -CH ₂ -, -CH ₂ CH ₃)
0.90	Doublet	6H	H5, H6 (-CH(CH ₃) ₂)
0.89	Triplet	3H	H8 (-CH ₂ CH ₃)

Experimental Protocols

Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

- Sample Preparation: A dilute solution of **2-Ethyl-4-methylpentan-1-ol** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50°C for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
 - Injection Volume: 1 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.

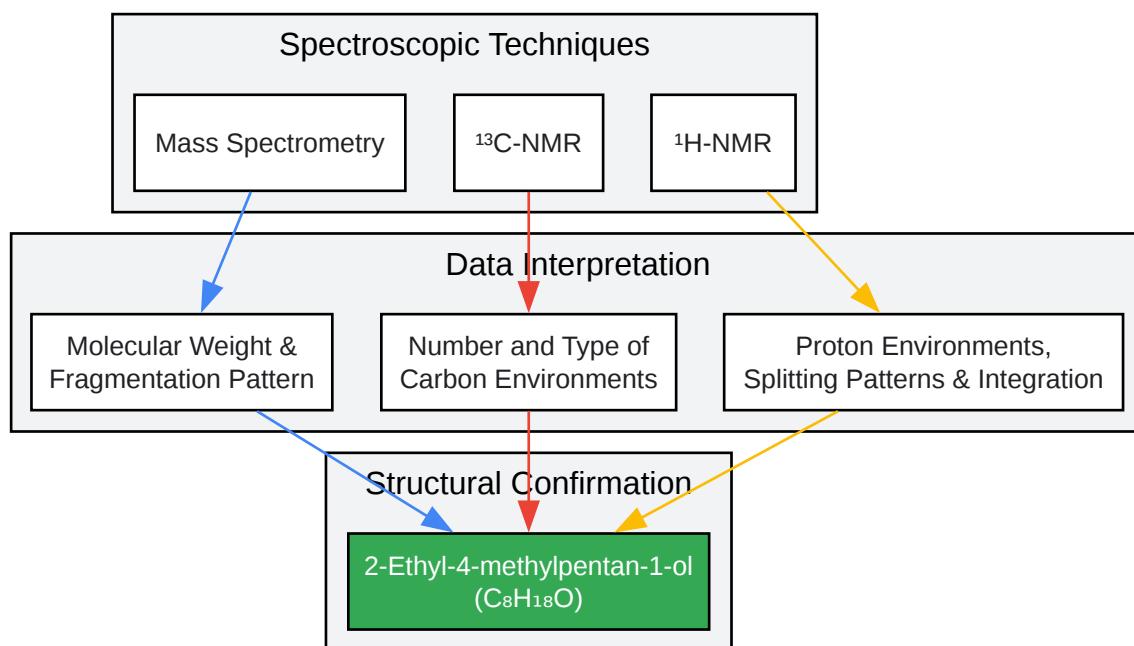
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **2-Ethyl-4-methylpentan-1-ol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^{13}C -NMR Acquisition:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

- $^1\text{H-NMR}$ Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Relaxation Delay: 1 second.
 - Number of Scans: 16.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow of how the different spectral data are integrated to confirm the structure of **2-Ethyl-4-methylpentan-1-ol**.



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Caption: Workflow for the structural elucidation of **2-Ethyl-4-methylpentan-1-ol**.

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References

- 1. 2-ethyl-4-methylpentan-1-ol (106-67-2) 1H NMR [m.chemicalbook.com]
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